molecular formula C8H14N2O B588420 Hexanamide,  2-cyano-2-methyl- CAS No. 152766-36-4

Hexanamide, 2-cyano-2-methyl-

Cat. No.: B588420
CAS No.: 152766-36-4
M. Wt: 154.213
InChI Key: DILPJBHEEVJVTO-UHFFFAOYSA-N
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Description

Hexanamide, 2-cyano-2-methyl-, also known as Hexanamide, 2-cyano-2-methyl-, is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.213. The purity is usually 95%.
BenchChem offers high-quality Hexanamide, 2-cyano-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanamide, 2-cyano-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

152766-36-4

Molecular Formula

C8H14N2O

Molecular Weight

154.213

IUPAC Name

2-cyano-2-methylhexanamide

InChI

InChI=1S/C8H14N2O/c1-3-4-5-8(2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11)

InChI Key

DILPJBHEEVJVTO-UHFFFAOYSA-N

SMILES

CCCCC(C)(C#N)C(=O)N

Synonyms

Hexanamide, 2-cyano-2-methyl-

Origin of Product

United States

Mass Spectrometry Ms for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For Hexanamide (B146200), 2-cyano-2-methyl- (Molecular Formula: C₈H₁₄N₂O, Molecular Weight: 154.21 g/mol ), electron ionization (EI) would likely be used.

The mass spectrum is predicted to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 154. This peak confirms the molecular weight of the compound. The subsequent fragmentation pattern would provide evidence for the specific arrangement of atoms. Key fragmentation pathways would involve the cleavage of bonds adjacent to the functional groups, leading to the formation of stable carbocations and neutral losses.

Predicted Fragmentation Data: The fragmentation of Hexanamide, 2-cyano-2-methyl- is expected to proceed through several key pathways, including alpha-cleavage and McLafferty rearrangement, which are characteristic of amides and carbonyl compounds.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway. Loss of the butyl group (•C₄H₉) would result in a fragment ion at m/z 97.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen. This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, leading to the elimination of a neutral alkene (propene in this case) and the formation of a radical cation.

Other Fragmentations: Loss of the amide group (•NH₂) would generate a fragment at m/z 138. The elimination of the entire primary amide group as a neutral molecule (H₂N-C=O) is also possible. The cyano group (-C≡N) could also be lost.

Table 1: Predicted Mass Spectrometry Data for Hexanamide, 2-cyano-2-methyl-

m/z Value Proposed Fragment Fragmentation Pathway
154 [C₈H₁₄N₂O]⁺ Molecular Ion (M⁺)
138 [C₈H₁₂NO]⁺ Loss of •NH₂
111 [C₆H₉NO]⁺ McLafferty Rearrangement
97 [C₅H₇N₂O]⁺ α-cleavage: Loss of •C₄H₉
83 [C₅H₇O]⁺ Loss of •C₄H₉ and N₂
70 [C₄H₈N]⁺ Cleavage at Cα-C(O)
44 [H₂NCO]⁺ Amide fragment

Nuclear Magnetic Resonance Nmr Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide critical information about the connectivity and chemical environment of the atoms in Hexanamide (B146200), 2-cyano-2-methyl-.

The ¹H NMR spectrum would show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.

Amide Protons (-CONH₂): Two broad singlets are expected for the two non-equivalent amide protons, typically appearing in the downfield region (δ 5.5-8.0 ppm). Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.

Alkyl Chain Protons: The butyl chain attached to the quaternary carbon will show characteristic signals for its methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups. A triplet for the terminal methyl group (δ ~0.9 ppm), a sextet for the adjacent methylene group, and two multiplets for the other two methylene groups are expected.

Alpha-Methyl Protons (-C(CN)CH₃): A singlet in the region of δ 1.5-1.7 ppm is predicted for the three protons of the methyl group attached to the quaternary carbon. It is a singlet because there are no adjacent protons.

Table 2: Predicted ¹H NMR Spectral Data for Hexanamide, 2-cyano-2-methyl- (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.5 - 7.5 Broad Singlet 1H Amide Proton (-NHa)
~ 5.5 - 6.5 Broad Singlet 1H Amide Proton (-NHb)
~ 2.2 - 2.0 Multiplet 2H -CH₂- (adjacent to quaternary C)
~ 1.65 Singlet 3H α-CH₃
~ 1.5 - 1.3 Multiplet 4H -(CH₂)₂- (middle of butyl chain)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 170-180 ppm. nih.gov

Nitrile Carbon (-C≡N): The carbon of the cyano group characteristically appears in the range of δ 115-125 ppm. mdpi.com

Quaternary Carbon: The carbon atom bonded to the cyano, carbonyl, methyl, and butyl groups will be deshielded and appear around δ 40-50 ppm.

Alkyl Carbons: The carbons of the butyl chain and the alpha-methyl group will resonate in the upfield region (δ 10-40 ppm).

Table 3: Predicted ¹³C NMR Spectral Data for Hexanamide, 2-cyano-2-methyl- (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 175 Amide Carbonyl (C=O)
~ 120 Nitrile Carbon (C≡N)
~ 45 Quaternary Carbon
~ 38 -CH₂- (adjacent to quaternary C)
~ 28 -CH₂-
~ 25 α-CH₃
~ 22 -CH₂-

Infrared Ir Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of Hexanamide (B146200), 2-cyano-2-methyl- would show characteristic absorption bands for the primary amide and the nitrile group.

N-H Stretching: Primary amides show two distinct, sharp to medium bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Absorption bands just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹) are indicative of C-H stretching in the alkyl portions of the molecule.

C≡N Stretching: A sharp, strong absorption band in the range of 2260-2220 cm⁻¹ is a definitive indicator of the nitrile functional group. spectroscopyonline.com The intensity is strong due to the large change in dipole moment during the stretching vibration. spectroscopyonline.com

C=O Stretching (Amide I Band): A very strong and sharp absorption peak between 1680 and 1630 cm⁻¹ is characteristic of the carbonyl stretch in a primary amide.

N-H Bending (Amide II Band): A band around 1640-1550 cm⁻¹ is associated with the N-H bending vibration of the primary amide.

Table 4: Predicted Infrared (IR) Absorption Bands for Hexanamide, 2-cyano-2-methyl-

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~ 3350 and 3180 N-H Stretch Primary Amide Medium, Sharp
2960 - 2870 C-H Stretch Alkyl (CH₃, CH₂) Medium to Strong
~ 2245 C≡N Stretch Nitrile Strong, Sharp
~ 1650 C=O Stretch (Amide I) Primary Amide Very Strong

X Ray Crystallography for Solid State Structural Analysis if Applicable for Derivatives

X-ray crystallography is an experimental science used to determine the precise three-dimensional atomic and molecular structure of a crystal. wikipedia.org While obtaining a suitable single crystal of the parent compound, Hexanamide (B146200), 2-cyano-2-methyl-, may be challenging, this technique would be invaluable for analyzing a solid derivative. Should a crystalline derivative be synthesized, single-crystal X-ray diffraction analysis would provide definitive information on its solid-state conformation. mdpi.com

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the sp³, sp², and sp hybridized centers within the molecule. For instance, the C≡N triple bond length would be approximately 1.16 Å, and the C=O bond length would be around 1.23 Å.

Molecular Conformation: Revealing the preferred spatial arrangement of the butyl chain and functional groups in the solid state.

Intermolecular Interactions: A key feature would be the analysis of hydrogen bonding. The primary amide group, with its N-H donor and C=O acceptor sites, would likely form extensive intermolecular hydrogen bond networks, which dictate the crystal packing. nih.gov These interactions stabilize the crystal lattice. nih.gov

Crystal System and Space Group: This information describes the symmetry and repeating unit cell of the crystal, which is fundamental to its macroscopic properties. wikipedia.org For example, studies on related molecules like 2-cyanoguanidinophenytoin have shown monoclinic crystal systems. nih.gov

This technique provides an unambiguous structural proof that complements the data obtained from spectroscopic methods, which characterize the molecule in a different state (solution or gas phase).

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures

NMR spectroscopy is an essential technique for determining the precise structure of organic molecules like Hexanamide (B146200), 2-cyano-2-methyl-. It provides detailed information about the chemical environment of individual atoms.

Advanced 1D and 2D NMR Experiments (e.g., NOESY, HMBC, HSQC)

Advanced NMR experiments would be crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

¹H NMR: Would be expected to show distinct signals for the protons of the butyl chain, the methyl group at the chiral center, and the amide (-CONH₂) group. The chemical shifts and splitting patterns would provide information about neighboring protons.

¹³C NMR: Would reveal the chemical shifts for each of the eight carbon atoms in the molecule, including the characteristic signals for the nitrile (-C≡N), amide carbonyl (-C=O), and the quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment would reveal through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule.

Despite the utility of these techniques, no specific ¹H, ¹³C, HSQC, HMBC, or NOESY data for Hexanamide, 2-cyano-2-methyl- has been found in the searched literature.

Isotopic Labeling Strategies for NMR-Based Mechanistic Studies

Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into the molecule, is a powerful tool for studying reaction mechanisms and metabolic pathways. For Hexanamide, 2-cyano-2-methyl-, this could involve:

¹³C Labeling: Synthesis with a ¹³C-labeled precursor could help in tracking the fate of specific carbon atoms during a chemical reaction or metabolic process.

¹⁵N Labeling: Incorporating ¹⁵N into the amide or nitrile group would allow for the use of ¹⁵N NMR spectroscopy to probe the electronic environment and reactivity of the nitrogen atoms.

No publications detailing isotopic labeling studies specifically for Hexanamide, 2-cyano-2-methyl- were identified.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For Hexanamide, 2-cyano-2-methyl- (C₈H₁₄N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

No experimental HRMS data for Hexanamide, 2-cyano-2-methyl- is available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the parent ion) to generate a spectrum of fragment ions. This data provides valuable information about the molecule's structure. For Hexanamide, 2-cyano-2-methyl-, characteristic fragmentation patterns would be expected, such as the loss of the butyl chain or cleavage adjacent to the carbonyl group.

A detailed study of the MS/MS fragmentation pathways for Hexanamide, 2-cyano-2-methyl- has not been reported.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of Hexanamide, 2-cyano-2-methyl- would be expected to show characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide, the C-N stretching, and the C≡N stretching of the nitrile group (typically in the 2200-2300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would also detect the vibrational modes of the molecule. The C≡N stretch is often a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak.

Specific experimental IR and Raman spectra for Hexanamide, 2-cyano-2-methyl- are not available in the reviewed scientific literature.

of Hexanamide, 2-cyano-2-methyl-

The comprehensive structural elucidation and characterization of novel chemical entities are foundational to modern chemical research. For the compound Hexanamide, 2-cyano-2-methyl-, a multifaceted approach employing various spectroscopic and analytical techniques is essential to confirm its molecular structure, identify its functional groups, and understand its three-dimensional arrangement. While published experimental data for this specific molecule is limited, a detailed analysis can be constructed based on established principles of spectroscopy and data from structurally related compounds. This article details the expected outcomes from Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and the potential application of X-ray Crystallography for its derivatives.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

A typical DFT study begins with the optimization of the molecule's geometry to find its lowest energy conformation. This is commonly performed using a specific functional, such as B3LYP, paired with a basis set like 6-31G**, which provides a good balance between accuracy and computational cost. Following optimization, various electronic properties can be calculated.

Key insights from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. The distribution of these frontier orbitals reveals the most likely sites for electrophilic and nucleophilic attack. For Hexanamide (B146200), 2-cyano-2-methyl-, the LUMO is expected to be localized around the electron-deficient carbonyl carbon and the cyano carbon, indicating susceptibility to nucleophilic attack at these positions. A Molecular Electrostatic Potential (MEP) map would visually confirm this, showing regions of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, and regions of positive potential (blue) near the amide hydrogens and the alpha-carbon. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for Hexanamide, 2-cyano-2-methyl- Disclaimer: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation. They are not based on published experimental or computational results for this specific molecule.

PropertyHypothetical ValueSignificance
Total Energy-512.9 HartreesThe ground state electronic energy of the optimized geometry.
HOMO Energy-7.5 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap6.7 eVIndicator of chemical stability and reactivity.
Dipole Moment4.2 DebyeA measure of the overall polarity of the molecule, arising from its asymmetrical charge distribution. frontiersin.org

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the molecule's conformational flexibility and its non-covalent interactions with its environment, such as a solvent. acs.orgmdpi.com

For Hexanamide, 2-cyano-2-methyl-, an MD simulation would typically be set up by placing the molecule in a simulation box filled with an explicit solvent, like water, to mimic aqueous conditions. The interactions are governed by a force field (e.g., AMBER, CHARMM, or GROMOS), which is a set of parameters and equations describing the potential energy of the system. The simulation would then be run for a duration of nanoseconds to microseconds.

The resulting trajectory provides a wealth of information. Analysis of the dihedral angles of the butyl chain would reveal the most populated rotational conformations (rotamers) and the energy barriers between them. This is crucial for understanding the molecule's average shape in solution. Furthermore, MD simulations can precisely map intermolecular interactions. acs.orgumz.ac.ir For instance, radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute. It is expected that water molecules would form strong hydrogen bonds with the amide group's N-H protons and the carbonyl oxygen, as well as with the nitrogen of the cyano group. The strength and lifetime of these hydrogen bonds can be quantified, providing insight into the molecule's solubility and how it interacts with biological macromolecules. nih.gov

Table 2: Illustrative Analysis of Intermolecular Interactions from an MD Simulation Disclaimer: The data presented are hypothetical examples of results that could be obtained from an MD simulation of Hexanamide, 2-cyano-2-methyl- in water.

Interacting PairInteraction TypeAverage Distance (Å)Significance
Amide C=O ↔ Water HHydrogen Bond1.9Strong hydrogen bond acceptor site, crucial for solubility.
Amide N-H ↔ Water OHydrogen Bond2.1Hydrogen bond donor site.
Cyano N ↔ Water HHydrogen Bond2.2A secondary hydrogen bond acceptor site.
Butyl Chain C-H ↔ Water OHydrophobic Interaction>3.5Indicates the non-polar nature of the alkyl tail, which tends to avoid water.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters, which can be used to interpret experimental data or to identify unknown compounds. researchgate.net The most common applications are the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. d-nb.infoacs.org

To predict an NMR spectrum, DFT calculations are used to compute the magnetic shielding tensor for each nucleus in the molecule, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), whose shielding is also calculated at the same level of theory. Recent advancements that account for multiple conformations can further improve the accuracy of these predictions. d-nb.info

For IR spectroscopy, a frequency calculation is performed on the optimized geometry. This calculation yields the vibrational frequencies and their corresponding intensities. Each frequency corresponds to a specific molecular motion (e.g., stretching, bending). The presence of the C≡N, C=O, and N-H bonds in Hexanamide, 2-cyano-2-methyl- would result in characteristic, strong absorption bands in the IR spectrum, which can be precisely predicted.

A critical step in computational spectroscopy is validation. The predicted spectra must be compared with experimental spectra obtained for the actual compound. A good correlation between the predicted and experimental chemical shifts or vibrational frequencies validates the accuracy of the computational model (i.e., the chosen functional and basis set) and confirms the structural assignment.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) Disclaimer: This table contains hypothetical data for illustrative purposes. The "Experimental" values are typical for the functional groups shown, and the "Predicted" values are simulated to show a realistic comparison.

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical Predicted δ (ppm)
C=O (Amide Carbonyl)175.2177.5
C≡N (Nitrile Carbon)120.5122.1
C-CN (Quaternary Carbon)45.846.9
CH₃ (Methyl on α-Carbon)24.124.8
CH₂ (Butyl Chain)14.3 - 38.014.9 - 39.2

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.govacs.org Instead of studying a single molecule, QSAR relies on a dataset of analogous compounds to build a predictive model.

To develop a QSAR model for the reactivity of cyano-amides, one would first need a dataset of molecules similar to Hexanamide, 2-cyano-2-methyl-, but with variations in the alkyl chain or other substituents. For each of these molecules, a specific reactivity parameter (the "activity") would need to be measured experimentally, such as the rate constant for hydrolysis.

Next, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size (e.g., molecular weight), shape (e.g., topological indices), and electronic properties (e.g., dipole moment, LogP, DFT-calculated energies). core.ac.ukacs.org

Finally, using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that links a subset of the most relevant descriptors to the measured reactivity. nih.gov A robust QSAR model can then be used to predict the reactivity of new, untested compounds, saving significant time and resources in the design of molecules with tailored properties. For Hexanamide, 2-cyano-2-methyl-, descriptors related to steric hindrance around the carbonyl group and the electronic effects of the cyano group would likely be important predictors of its reactivity. researchgate.net

Table 5: Examples of Molecular Descriptors for QSAR Modeling of Chemical Reactivity Disclaimer: This table lists common descriptor types used in QSAR studies; it is not an exhaustive list for a specific model.

Descriptor ClassExample DescriptorInformation Encoded
PhysicochemicalLogPHydrophobicity/Lipophilicity.
TopologicalWiener IndexMolecular branching and compactness.
Geometrical (3D)Molecular Surface AreaThe size and shape of the molecule.
ElectronicHOMO/LUMO EnergiesElectron-donating/accepting ability.
StericMolar RefractivityMolecular volume and polarizability.

Structure Activity Relationships Sar and Rational Molecular Design

Systematic Structural Modifications and Their Influence on Chemical Reactivity

The reactivity of Hexanamide (B146200), 2-cyano-2-methyl- can be predictably altered by modifying its core components: the hexanamide backbone, the substituents on the alpha-carbon, and the amide nitrogen.

Modification of the Alkyl Chain: The length and branching of the C4 alkyl chain (part of the hexanamide structure) primarily influence the molecule's lipophilicity and steric profile. Increasing the chain length would enhance hydrophobicity, affecting solubility and interactions in non-polar environments. Conversely, shortening the chain would increase its polarity. Studies on analogous compounds, such as α-cyano-sulphonyl chlorides, have shown that increasing the length of an alkyl group attached to the α-carbon leads to a decrease in reactivity towards nucleophiles, a principle that can be extrapolated to the chain extending from the carbonyl group due to increased steric hindrance. rsc.org

Substitution at the α-Carbon: The α-carbon of Hexanamide, 2-cyano-2-methyl- is a quaternary center, which imparts significant steric hindrance around the adjacent carbonyl and cyano groups. Replacing the α-methyl group with larger alkyl substituents would further encumber this position, likely decreasing the rates of reactions involving nucleophilic attack at the carbonyl carbon or the cyano carbon. Research on related α-cyano-sulphonamides demonstrated that homologues with an alkyl group on the α-carbon were markedly less reactive than the parent compound without substitution. rsc.org

N-Substitution of the Amide: The primary amide (-CONH₂) is a critical functional group capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via C=O). nih.gov Replacing one or both hydrogen atoms with alkyl or aryl groups (N-alkylation or N-arylation) eliminates the hydrogen bond donor capability. This modification significantly impacts intermolecular interactions and can alter chemical reactivity. For instance, in studies of nitrile-type inhibitors for cysteine proteases, N-methylated amides showed much weaker inhibition compared to their non-methylated counterparts, highlighting the importance of the N-H bond for biological interactions. acs.org Furthermore, the rate of amide hydrolysis is sensitive to the nature of the substituent on the nitrogen atom. researchgate.net

The following table summarizes the predicted influence of these modifications on chemical reactivity.

Modification TypeStructural ChangePredicted Influence on ReactivityRationale
Alkyl Chain Increase chain length (e.g., to heptanamide)DecreaseIncreased steric bulk and lipophilicity.
Decrease chain length (e.g., to propanamide)IncreaseReduced steric bulk.
α-Carbon Replace α-methyl with larger alkyl (e.g., ethyl)DecreaseIncreased steric hindrance at the reactive centers (carbonyl and cyano). rsc.org
Amide Group N-alkylation (e.g., -CONHCH₃)Altered reactivity; loss of H-bond donationPrevents hydrogen bond donation, which can be critical for reaction mechanisms or substrate binding. nih.govacs.org
N,N-dialkylation (e.g., -CON(CH₃)₂)Altered reactivity; loss of all H-bond donationCompletely removes hydrogen bonding capability from the nitrogen side of the amide.

Correlation of Specific Structural Elements with Functional Properties

The Cyano Group (-C≡N): As a potent electron-withdrawing group, the nitrile functionality significantly influences the electronic properties of the molecule. nih.govnih.gov It polarizes the adjacent α-carbon and, through inductive effects, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrile nitrogen can act as a hydrogen bond acceptor, a property often exploited in molecular recognition and drug design. nih.govdrugdesign.org The cyano group itself is a versatile synthetic handle; it can be hydrolyzed under acidic or basic conditions to a primary amide and subsequently to a carboxylic acid, or it can be reduced to a primary amine, allowing for a wide range of chemical transformations. libretexts.orgresearchgate.netresearchgate.net

The Primary Amide Group (-CONH₂): The amide group is a cornerstone of the molecule's ability to form strong intermolecular interactions. It features both hydrogen bond donors (the two N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This dual nature allows for the formation of stable, ordered structures in the solid state, such as the inversion dimers linked by N-H···O hydrogen bonds observed in the crystal structure of the related 2-cyano-2-methyl-propanamide. cluster-science.com While relatively stable, the amide bond can be cleaved via hydrolysis to yield a carboxylic acid. researchgate.netresearchgate.netacs.org

The Quaternary α-Carbon: The presence of two substituents (methyl and cyano) on the α-carbon creates a sterically demanding quaternary center. A key consequence is the absence of an acidic α-proton. This prevents the formation of an enolate at this position through simple deprotonation, thereby precluding a range of classical alkylation and condensation reactions that are common for carbonyl compounds with available α-hydrogens. researchgate.net This structural feature forces chemical transformations to occur at the existing functional groups.

The n-Butyl Group (Alkyl Tail): The C4H9 alkyl chain extending from the α-carbon constitutes the lipophilic portion of the molecule. This non-polar tail governs the molecule's solubility in organic solvents and its hydrophobic interactions. In the context of rational design, this part of the molecule can be tailored to fit into non-polar binding pockets of larger macromolecules.

Design Principles for Modulating Selectivity and Efficiency in Chemical Transformations

The rational design of molecules based on the Hexanamide, 2-cyano-2-methyl- scaffold involves leveraging its inherent structural and electronic features to control the outcome of chemical reactions.

Controlling Reactivity through Electronics and Sterics: The efficiency of nucleophilic attack at the carbonyl carbon can be modulated by altering the electronic nature of the α-substituents. While the current molecule has a cyano group, replacing it with other groups would tune the carbonyl's electrophilicity. Efficiency can also be controlled sterically; increasing the size of the α-alkyl group can shield the carbonyl and cyano groups, thereby increasing the selectivity for reactions at less hindered sites if other functional groups were present elsewhere in the molecule. rsc.org

Achieving Chemoselectivity in Transformations: The amide and nitrile groups exhibit different reactivities that can be exploited for selective synthesis. For example, the selective hydrolysis of the nitrile to a primary amide without affecting the existing amide bond is a known transformation that can be achieved using specific catalytic systems, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) or certain base catalysts under controlled conditions. researchgate.netacs.orgorganic-chemistry.org Similarly, the chemoselective reduction of a nitrile to an amine in the presence of an amide is a key challenge that can be addressed by selecting appropriate reducing agents and conditions, thereby providing a route to α,α-disubstituted β-amino amides. rsc.org

Designing for Specific Molecular Interactions: The hydrogen bonding capabilities of the primary amide are a primary tool for rational design. The two N-H donors and the carbonyl oxygen acceptor provide a specific geometric arrangement for binding to other molecules, such as enzyme active sites or receptors. nih.govdrugdesign.org Design principles often involve retaining the primary amide for its hydrogen-bonding capacity or systematically replacing it (e.g., with a 1,2,3-triazole) or its N-H protons (via N-alkylation) to probe the importance of these interactions in a given system. nih.govacs.org The lipophilic hexyl chain can be lengthened, shortened, or branched to optimize van der Waals interactions within hydrophobic pockets.

The following table outlines design principles for achieving specific outcomes.

Design GoalPrincipleExample StrategyExpected Outcome
Enhance Carbonyl Reactivity Increase electrophilicityReplace α-methyl with an electron-withdrawing group (if synthetically feasible).Faster rate of nucleophilic addition at the carbonyl.
Selective Nitrile Hydrolysis Exploit differential reactivityUse mild, selective hydrating agents (e.g., NaOH/catalyst in specific media). acs.orgorganic-chemistry.orgConversion of -CN to -CONH₂ while the original amide remains intact.
Selective Nitrile Reduction Choose chemoselective reagentsUse ZnCl₂/NaBH₄ or specific RANEY® Nickel conditions with in situ protection. rsc.orgConversion of -CN to -CH₂NH₂ while the amide group is preserved.
Probe H-Bonding Importance Systematic N-alkylationSynthesize the N-methyl and N,N-dimethyl analogues.Loss of activity (if H-bond donation is critical) or no change/gain in activity (if it is not or if the pocket is hydrophobic). acs.org
Optimize Hydrophobic Interactions Modify alkyl chainSynthesize analogues with shorter (e.g., propyl) or longer (e.g., octyl) chains.Tune solubility and binding affinity for non-polar targets.

Applications in Advanced Organic Synthesis and Materials Science

Hexanamide (B146200), 2-cyano-2-methyl- as a Key Synthetic Intermediate

As a synthetic intermediate, its value would lie in its ability to introduce a geminal cyano- and amido-functionalized carbon center into a larger molecular framework.

Precursor in the Synthesis of Diverse Heterocyclic Systems

Molecules containing cyano and amide functionalities, such as 2-cyanoacetamide, are well-documented starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds like pyridines, pyrimidines, and pyrazoles. ekb.egresearchgate.netbeilstein-journals.org These reactions often proceed through condensation and cyclization pathways. For instance, the Guareschi–Thorpe condensation utilizes a cyanoacetamide and a 1,3-diketone to form substituted 2-pyridones. beilstein-journals.org

However, a detailed search of scientific literature did not yield specific examples or dedicated studies where Hexanamide, 2-cyano-2-methyl- is used as a precursor for the synthesis of heterocyclic systems.

Building Block for Complex Polyfunctional Molecules

The reactivity of the nitrile and amide groups makes Hexanamide, 2-cyano-2-methyl- a potential building block for more complex molecules bearing multiple functional groups. Structurally related compounds, such as other substituted cyanoamides, serve as intermediates in the synthesis of pharmaceutically relevant molecules. google.com

Despite its potential, there is no specific information available in the reviewed literature detailing the application of Hexanamide, 2-cyano-2-methyl- as a building block in the synthesis of complex polyfunctional molecules.

Integration into Polymer and Material Science Research

In materials science, monomers with functional groups like nitriles and amides can be incorporated into polymers to impart specific properties such as thermal stability, chemical resistance, or altered surface characteristics.

Components in Functional Coatings and Extractant Systems

Functional coatings are designed to provide specific properties beyond simple protection, such as self-healing, hydrophobicity, or stimuli-responsiveness. sciencelink.netmdpi.comspecialchem.com The amide group in Hexanamide, 2-cyano-2-methyl- could potentially participate in hydrogen bonding, which is a key interaction in the formulation of some coatings and extractant systems.

Nevertheless, there is a lack of published research on the integration of Hexanamide, 2-cyano-2-methyl- into functional coatings or its use as an extractant.

Mechanistic Probes in Chemical Biology (excluding clinical outcomes)

Chemical probes are small molecules used to study and manipulate biological systems at a molecular level. promega.co.ukicr.ac.uk They must possess high potency and selectivity for a specific biological target. promega.co.uk The development of such probes is a critical aspect of chemical biology. promega.co.uk

A thorough search did not identify any studies in which Hexanamide, 2-cyano-2-methyl- has been designed, synthesized, or utilized as a mechanistic probe in chemical biology.

Investigation of Molecular Target Interactions (e.g., enzyme active sites)

The inherent reactivity and structural motifs of cyano-amide compounds make them promising candidates for interacting with biological macromolecules, most notably the active sites of enzymes. The cyano group, being a strong electron-withdrawing group, can enhance the electrophilicity of adjacent carbonyl groups, while the amide functionality can participate in crucial hydrogen bonding interactions with protein residues. These characteristics are fundamental to the design of enzyme inhibitors and receptor modulators.

While direct studies on Hexanamide, 2-cyano-2-methyl- are limited, research on analogous structures provides significant insight into its potential for molecular target interactions. For instance, derivatives of 2-cyanopyrrole have been synthesized and evaluated as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. frontiersin.org One such derivative, A12 , demonstrated significantly stronger inhibitory activity than the reference compound, kojic acid. frontiersin.org This suggests that the cyano group is crucial for the observed biological activity. frontiersin.org The interaction is believed to involve the metal ions in the enzyme's active site, highlighting the potential for cyano-containing compounds to target metalloenzymes. frontiersin.org

Similarly, hexanamide derivatives have been investigated as inhibitors of other enzymes. In a study targeting trypanosome alternative oxidase (TAO), a series of N-methyl-hexanamide compounds bearing a cyano group on a phenyl ring were synthesized and evaluated. acs.org These compounds showed inhibitory activity against the enzyme, indicating that the hexanamide scaffold can be effectively utilized to position functional groups within an enzyme's active site. acs.org

Furthermore, the broader class of hexanamide compounds has been explored for interactions with various receptors. For example, a complex hexanamide derivative was noted for its potential to interact with biological targets like enzymes or receptors, with similar compounds showing anticancer, anti-inflammatory, or antimicrobial properties. ontosight.ai Another derivative, LP-211 , which contains a cyanophenylmethyl group attached to a hexanamide core, has been identified as an agonist for the 5-hydroxytryptamine receptor 7 (5-HT7R). nus.edu.sgnih.gov This interaction has been shown to rescue impaired synaptic plasticity in animal models of autism spectrum disorder, underscoring the therapeutic potential of such compounds. nih.gov

Below are tables summarizing the biological activities of compounds structurally related to Hexanamide, 2-cyano-2-methyl-.

Table 1: Enzyme Inhibition by a Structurally Related 2-Cyanopyrrole Derivative

CompoundTarget EnzymeInhibitory Activity (IC₅₀)Reference Compound (IC₅₀)
A12 (2-cyanopyrrole derivative)Tyrosinase0.97 µMKojic Acid (28.72 µM)

Data sourced from: Synthesis and Biological Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. frontiersin.org

Table 2: Receptor Activity of a Structurally Related Cyanophenyl Hexanamide Derivative

CompoundTarget ReceptorActivity
LP-211 (N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide)5-HT7 ReceptorAgonist

Data sourced from: GLASS Ligand: LP-211 nus.edu.sg and 5-HT7 receptor activation rescues impaired synaptic plasticity in an autistic-like rat model induced by prenatal VPA exposure. nih.gov

Design of Chemical Tools for Elucidating Cellular Pathways

The development of chemical tools to probe and understand complex cellular pathways is a cornerstone of modern chemical biology. The structural attributes of Hexanamide, 2-cyano-2-methyl-, and its analogs make them suitable scaffolds for the design of such tools. Their ability to interact with specific biological targets can be harnessed to create probes that can be used to track, inhibit, or activate specific proteins within a cellular context, thereby helping to elucidate their function in a given pathway.

For example, the development of potent and selective inhibitors for enzymes like kinases is crucial for dissecting signaling pathways. The optimization of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines as chemical probes for CSNK2A (Casein Kinase 2, alpha 1) demonstrates how a cyano-containing scaffold can be fine-tuned for in vivo utility. acs.org These probes can be used to study the role of CSNK2A in various cellular processes, including Wnt pathway signaling. acs.org The cyano group in these molecules plays a key role in binding to the target enzyme. acs.org

Furthermore, the concept of retrobiosynthetic analysis using stable isotopes can be employed to trace the metabolic fate of compounds like Hexanamide, 2-cyano-2-methyl-, and understand how they are processed within cells, providing insights into metabolic pathways. core.ac.uk By engineering biosynthetic pathways in host organisms like E. coli, it is possible to produce various amide and carboxylic acid analogs, which can then be used to study enzyme specificity and pathway dynamics. acs.org

The versatility of the cyano group also allows for its conversion into other functionalities, such as amides or carboxylic acids, via enzymatic or chemical means. acs.org This property can be exploited in the design of "pro-probes," which are administered in one form and are metabolically converted to the active probe within the cell. This approach can provide information about specific enzymatic activities within cellular compartments.

In essence, while direct application of Hexanamide, 2-cyano-2-methyl- as a chemical tool is not yet extensively documented, the principles gleaned from structurally similar molecules strongly suggest its potential in this area. Its scaffold provides a foundation for creating tailored molecules to investigate a wide array of cellular events.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the molecular structure of 2-cyano-2-methylhexanamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying carbon and hydrogen environments, particularly distinguishing the cyano (-CN) and methyl (-CH₃) groups. Infrared (IR) spectroscopy confirms the presence of the amide (N-H stretch at ~3300 cm⁻¹) and cyano (C≡N stretch at ~2200 cm⁻¹) functional groups. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For structural validation, compare experimental data with computational predictions using tools like Gaussian or DFT .

Q. What synthetic routes are feasible for preparing 2-cyano-2-methylhexanamide?

  • Methodological Answer : Two primary approaches:

  • Amidation of Acid Chlorides : React 2-cyano-2-methylhexanoyl chloride with ammonia or amines under controlled pH (e.g., Schotten-Baumann conditions). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Nitrile Introduction : Introduce the cyano group via cyanation of 2-methylhexanamide intermediates using reagents like KCN/CuCN. Optimize temperature (60–80°C) and solvent polarity (e.g., DMF) to enhance yield .

Q. How does pH influence the hydrolysis of 2-cyano-2-methylhexanamide?

  • Methodological Answer : Under acidic conditions (pH < 3), hydrolysis proceeds via protonation of the amide nitrogen, yielding 2-cyano-2-methylhexanoic acid and ammonium ions. In alkaline conditions (pH > 10), the cyano group may hydrolyze to a carboxylic acid. Monitor reaction kinetics using HPLC or conductometric titration, and validate intermediates via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 2-cyano-2-methylhexanamide derivatives to enzymatic targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, GOLD) to simulate ligand-receptor interactions. Pair with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability under physiological conditions. For example, RAMD/steered MD can identify unbinding pathways and critical residues, as demonstrated in adenosine deaminase studies . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What experimental strategies resolve contradictions in cytotoxicity data for 2-cyano-2-methylhexanamide analogs?

  • Methodological Answer : Discrepancies may arise from cell line specificity or assay conditions. Standardize assays (e.g., MTT, ATP-based viability) across multiple cell lines (e.g., hepatoma HepG2 vs. carcinoma A549). Use dose-response curves (IC₅₀ calculations) and orthogonal assays (e.g., apoptosis markers via flow cytometry). Cross-reference with transcriptomic data (RNA-seq) to identify pathways affected by structural variations (e.g., acyl chain length, substituents) .

Q. How can researchers design structure-activity relationship (SAR) studies for 2-cyano-2-methylhexanamide derivatives?

  • Methodological Answer :

  • Library Design : Synthesize analogs with systematic modifications (e.g., methyl → ethyl, cyano → nitro).
  • Activity Profiling : Test analogs against target enzymes (e.g., histone deacetylases) using fluorometric assays.
  • Data Analysis : Apply multivariate regression or machine learning (e.g., Random Forest) to correlate substituent effects (Hammett σ, LogP) with bioactivity. Prioritize analogs with enhanced selectivity (e.g., lower off-target binding via thermal shift assays) .

Q. What are the challenges in scaling up 2-cyano-2-methylhexanamide synthesis, and how can they be mitigated?

  • Methodological Answer : Key challenges include controlling exothermic reactions (e.g., cyanation) and minimizing byproducts (e.g., over-hydrolysis). Use flow chemistry for precise temperature control and in-line IR for real-time monitoring. Optimize solvent recovery (e.g., fractional distillation) and catalyst recycling (e.g., immobilized CuCN). Conduct hazard analysis (HAZOP) for large-scale ammonia handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.